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Compound of Interest

Compound Name: 6-Amino-5-methylnicotinonitrile

Cat. No.: B070432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-5-methylnicotinonitrile scaffold is a privileged structure in medicinal chemistry,

serving as a versatile building block for the synthesis of a wide array of heterocyclic

compounds with significant therapeutic potential. This technical guide provides an in-depth

overview of the diverse biological activities exhibited by derivatives of this core structure, with a

focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental

protocols and visual representations of key pathways and workflows are included to support

further research and development in this promising area.

Anticancer and Cytotoxic Activities
Derivatives of the nicotinonitrile scaffold have demonstrated considerable efficacy against

various cancer cell lines. The primary mechanisms of action often involve the inhibition of key

enzymes crucial for cancer cell proliferation and survival, leading to cell cycle arrest and

apoptosis.

Quantitative Cytotoxicity Data
The cytotoxic potential of several 6-Amino-5-methylnicotinonitrile and related pyrimidine

derivatives has been quantified against a panel of human cancer cell lines. The half-maximal
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inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for selected

compounds are summarized below.

Compound
ID/Class

Cancer Cell
Line

Activity Type Value Reference

Compound 5 HepG2 (Liver) IC50 13.14 µM [1]

MCF-7 (Breast) IC50 8.03 µM [1]

Compound 3

(Pyrazolone)
HCT-116 (Colon) IC50 8.71 µM [1]

MCF-7 (Breast) IC50 10.63 µM [1]

Pyrimidopyrimidi

nes (3b, 10b,

10c)

HCT-116, MCF-

7, HEPG-2
IC50

Close to

Doxorubicin
[2]

Compound 1c

(Thiopyrimidine)
Leukemia GI50 High Selectivity [3]

Compound XX

(Triazole-

pyrimidine)

Various IC50 1.42 - 6.52 µM [3]

Triazolo[1,5-

a]pyrimidine XXI
A549 (Lung) IC50 1.02 µM [3]

HeLa (Cervical) IC50 0.75 µM [3]

Mechanism of Action: Kinase Inhibition
A primary mechanism behind the anticancer effects of these derivatives is the inhibition of

protein kinases, which are critical regulators of cell signaling pathways involved in cell growth,

differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers,

making them attractive therapeutic targets.[4]

Certain nicotinonitrile derivatives have shown potent inhibitory activity against Cyclin-

Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression from the G1 to the S

phase.[1] Inhibition of CDK2 disrupts the cell cycle, leading to arrest and apoptosis in cancer
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cells.[1] For example, compounds have been identified with inhibitory activities twice that of the

known CDK2 inhibitor roscovitine.[1]
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More complex derivatives have been developed as multi-kinase inhibitors, targeting several

cancer-relevant kinases simultaneously to combat therapeutic resistance.[5] For instance, a

pyridopyrimidine derivative, 7x, was identified as a potent inhibitor of CDK4, while a 5-

hydroxybenzothiophene derivative, 16b, showed potent, nanomolar inhibition against a panel of

kinases including Clk4, DRAK1, and haspin.[5][6]

Compound ID Target Kinase Activity Type Value (nM) Reference

Compound 11 CDK2 IC50 450 [1]

Compound 6 CDK2 IC50 460 [1]

Compound 5 CDK2 IC50 560 [1]

Roscovitine CDK2 IC50 990 [1]

7x CDK4 IC50 3.87 [6]

PD-0332991

(Ref.)
CDK4 IC50 5.36 [6]

16b Clk4 IC50 11 [5]

DRAK1 IC50 87 [5]

Haspin IC50 125.7 [5]

Clk1 IC50 163 [5]

Antimicrobial Activity
Beyond their anticancer properties, nicotinonitrile derivatives have emerged as effective

antimicrobial agents, displaying activity against a range of bacteria, fungi, and mycobacteria.

Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

The data below highlights the activity of specific derivatives against various microbial strains.
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Compound
ID/Class

Microbial
Strain

Activity Type Value (µg/mL) Reference

Compound 3, 9,

11

Mycobacterium

tuberculosis
MIC 6.25 [7]

Compound 2, 8,

10, 12, 14, 15
M. tuberculosis MIC 12.5 [7]

Compound 4, 6,

7, 13
M. tuberculosis MIC 25 [7]

Pyrimidines (3a,

3b, 3d, etc.)

S. aureus, B.

subtilis, E. coli
MIC

Not specified,

"Excellent"
[2]

Pyrimidines (3a,

3b, 3d, etc.)

C. albicans, A.

flavus
MIC

Not specified,

"Excellent"
[2]

Structure-Activity Relationship (SAR) Insights
Studies have shown that the lipophilicity and the nature of substituents on the core structure

are critical for antimicrobial activity. For instance, in a series of N-benzylamine substituted

pyrazine-dicarbonitriles, compounds with halogen or trifluoromethyl groups on the benzyl

moiety exhibited the best antimycobacterial activity against Mycobacterium tuberculosis.[7] This

suggests a direct relationship between the compound's physicochemical properties and its

ability to penetrate the mycobacterial cell wall and exert its effect.
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Experimental Protocols
The following sections detail standardized methodologies for evaluating the biological activities

discussed in this guide.

General Workflow for Biological Screening
The evaluation of newly synthesized compounds typically follows a multi-stage screening

process to identify lead candidates with desired biological activity and acceptable safety

profiles.
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Protocol for In Vitro Cytotoxicity (MTT Assay)
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The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction

of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial

dehydrogenases in metabolically active cells into a purple formazan product.[8]

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Replace the existing medium with the medium containing the test compounds. Include wells

for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plates for the desired exposure period, typically 48-72 hours, at

37°C in a humidified 5% CO2 atmosphere.[9]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration and determine the IC50 value using non-linear

regression analysis.

Protocol for Antimicrobial Susceptibility (Broth
Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required

to inhibit the visible growth of a microorganism.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g.,

bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

to a concentration of approximately 5 x 10^5 CFU/mL.
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Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth

directly in a 96-well microtiter plate.

Inoculation: Add the standardized inoculum to each well of the plate. Include a growth control

well (broth + inoculum, no compound) and a sterility control well (broth only).

Incubation: Incubate the plates at the appropriate temperature and duration for the specific

microorganism (e.g., 37°C for 18-24 hours for bacteria).

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth (turbidity) in the well. This can be assessed visually or by

measuring absorbance with a plate reader.

Protocol for In Vitro Kinase Inhibition Assay
Kinase activity can be measured by quantifying the consumption of ATP or the phosphorylation

of a substrate. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly

used.

Reagent Preparation: Prepare the kinase, substrate, and test compound solutions in the

appropriate assay buffer.

Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme, the specific peptide

substrate, and varying concentrations of the test inhibitor.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes).

Detection: Stop the reaction and add the detection reagent. This reagent typically contains a

component that generates a luminescent or fluorescent signal inversely proportional to the

amount of ATP remaining (indicating kinase activity) or directly proportional to the amount of

phosphorylated product.

Signal Measurement: Read the signal (luminescence or fluorescence) on a plate reader.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the

percent inhibition against the log of the inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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